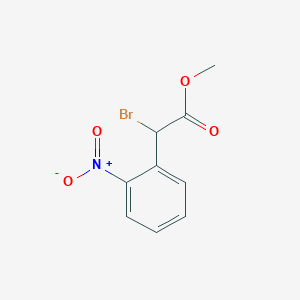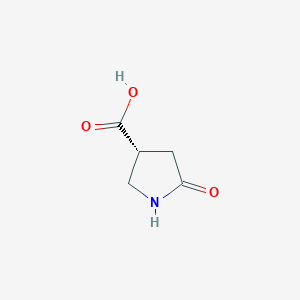
(4-Benzyloxycarbonylmethylphenoxy)acetic acid
Übersicht
Beschreibung
“(4-Benzyloxy)phenylacetic acid” is a para-substituted phenyl-acetic acid derivative . Its crystals belong to the triclinic crystal system . Molecules of (4-benzyloxy)phenylacetic acid exist in centrosymmetric dimeric forms linked by double hydrogen bonds between carboxyl groups .
Molecular Structure Analysis
The molecular formula of “(4-Benzyloxy)phenylacetic acid” is C15H14O3 . Its average mass is 242.270 Da and its monoisotopic mass is 242.094299 Da . The optimized molecular geometry and the fundamental vibrational frequencies of similar compounds have been computed using density functional theory (DFT) method with 6–311++G (d,p) basis set .Wissenschaftliche Forschungsanwendungen
Biogas Production and Microbial Community Impact
The herbicidal ionic liquids, including variations of (benzyloxycarbonylmethylphenoxy)acetic acid, have been studied for their effects on microbial populations in batch anaerobic digesters used for biogas production. The research indicated that these substances can change the population structure of microbiota forming the fermentation pulp, impacting the efficiency of biogas production. This was examined through advanced methods like 16S rDNA analysis using the Next Generation Sequencing method, showcasing a decrease in biodiversity of the methane fermentation microbiota and a decline in certain bacteria and archaea. This research opens doors to understanding the ecological impacts of such compounds in biogas-producing systems (Czarny et al., 2019).
Chemical Synthesis and Selectivity Improvement
The compound has been involved in studies related to improving chemical synthesis selectivity. One such study explored the removal of tert.-butyloxycarbonyl groups in the presence of benzyloxycarbonyl groups, where dilution with acetic acid was found to improve selectivity. The research contributes to the field of peptide synthesis, offering insights into the refinement of synthetic procedures and protection strategies for complex molecular structures (Bodanszky & Bodanszky, 2009).
Antimicrobial Activity and Herbicide Efficacy
The antimicrobial activity of (4-benzyloxycarbonylmethylphenoxy)acetic acid derivatives has been a subject of research. Certain derivatives have been synthesized and shown to possess significant antifungal activity against various fungal species, suggesting potential applications in antifungal treatments and agricultural fungicides (Hunashal et al., 2012). Additionally, the compound's role in agriculture as a herbicide and its effects on soil and water ecosystems have been reviewed, emphasizing its impact on environmental health and the need for efficient degradation mechanisms to mitigate potential risks (Paszko et al., 2016).
Molecular Imprinting and Sensitive Detection
The compound has been used in the development of molecular imprinted polymer nanoparticles for sensitive and selective trace determination in complex matrices like biological and environmental samples. This application is crucial in monitoring and controlling the levels of certain compounds, ensuring environmental safety and compliance with health regulations (Omidi et al., 2014).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[4-(2-oxo-2-phenylmethoxyethyl)phenoxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c18-16(19)12-21-15-8-6-13(7-9-15)10-17(20)22-11-14-4-2-1-3-5-14/h1-9H,10-12H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUOJVWLTOYGWPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CC2=CC=C(C=C2)OCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-Hydroxy-3-[1-methyl-4-(4-methyl-benzoyl)-1H-pyrrol-2-yl]-acrylamide](/img/structure/B3136948.png)


![Dichloro{(1R,2R)-N,N-bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine}ruthenium(II)](/img/structure/B3136970.png)




